2,2-Dimethyl-N-phenylpent-4-enamide
Description
Structure
3D Structure
Properties
CAS No. |
647027-58-5 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2,2-dimethyl-N-phenylpent-4-enamide |
InChI |
InChI=1S/C13H17NO/c1-4-10-13(2,3)12(15)14-11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3,(H,14,15) |
InChI Key |
MYVQJUZICWANCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC=C)C(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,2 Dimethyl N Phenylpent 4 Enamide and Its Analogs
Chemo- and Regioselective Synthesis of the Amide Linkage and Olefin Moiety
The construction of 2,2-Dimethyl-N-phenylpent-4-enamide hinges on the selective formation of the amide bond and the introduction of the pent-4-ene chain.
Conventional Amide Coupling Strategies
The formation of the amide linkage between a carboxylic acid and an amine is a cornerstone of organic synthesis. For sterically hindered substrates like 2,2-dimethylpent-4-enoic acid and aniline (B41778), efficient coupling reagents are crucial. rsc.org
Common strategies involve the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. chemistrysteps.com Carbodiimide reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC) are frequently employed, often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to enhance efficiency and suppress side reactions. chemistrysteps.comnih.gov For instance, the use of EDC and DMAP with a catalytic amount of HOBt has proven effective for coupling electron-deficient amines. nih.gov
Another classic approach is the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. ucl.ac.uk However, these methods can be harsh and may not be suitable for sensitive substrates. rsc.org The table below summarizes various coupling reagents and their typical reaction conditions.
| Coupling Reagent/Method | Additive(s) | Typical Solvent(s) | Temperature | Reference(s) |
| EDC | HOBt, DMAP | CH3CN, CH2Cl2 | Room Temperature | nih.gov |
| DCC | DMAP | CH2Cl2 | Room Temperature | rsc.org |
| Acid Chloride | Pyridine, Et3N | CH2Cl2, Toluene | 0 °C to Reflux | ucl.ac.ukd-nb.info |
| HATU | DIPEA | DMF | Room Temperature | rsc.org |
| TiCl4 | - | CH2Cl2 | Reflux | d-nb.info |
This table provides a general overview of common amide coupling conditions.
Introduction of the Alkene Functionality: Olefination and Alkylation Approaches
The introduction of the gem-dimethylpent-4-enyl moiety can be achieved through several synthetic routes. A primary method involves the use of 2,2-dimethyl-4-pentenoic acid as a direct precursor. sigmaaldrich.comnih.govthermofisher.com This acid can be synthesized through the alkylation of the dianion of isobutyric acid with allyl bromide.
Alternatively, the gem-dimethyl group can be installed via alkylation of a suitable precursor. For example, propionic acid can be treated with a strong base like lithium diisopropylamide (LDA) and subsequently alkylated with two equivalents of an alkenyl bromide to form a carboxylic acid intermediate. nih.gov A different approach involves the sequential methylation of a ketone, first via a Grignard addition, followed by conversion to a tertiary alkyl halide and subsequent reaction with a nucleophilic alkylating reagent. nih.gov
Stereoselective and Enantioselective Synthesis of Chiral Derivatives
While this compound is achiral, the development of stereoselective methods is critical for accessing its chiral analogs, which are of significant interest in various fields of chemistry. nih.gov
Asymmetric Approaches to Pent-4-enamides
The creation of chiral centers in pent-4-enamide (B1609871) derivatives can be achieved through several asymmetric strategies. One powerful method involves the use of chiral auxiliaries. For example, the Ellman lab has developed tert-butanesulfinamide as a versatile chiral reagent for the asymmetric synthesis of a wide variety of amines. yale.edu This auxiliary can be condensed with an aldehyde or ketone to form a sulfinamide, which then undergoes a stereoselective addition of a nucleophile. Subsequent removal of the auxiliary yields the chiral amine.
Another approach is the asymmetric alkylation of chiral N,N-disubstituted amides. capes.gov.br For instance, amides derived from l- or d-ephedrine (B1618797) can be deprotonated and alkylated to afford α-substituted chiral products. capes.gov.br Furthermore, co-catalysis using an achiral rhodium complex and a chiral squaramide has been shown to be effective for the enantioselective N-alkylation of primary amides via carbene N-H insertion. nih.gov
Diastereoselective Synthesis of Substituted this compound Derivatives
For the synthesis of substituted derivatives of this compound, controlling the relative stereochemistry is paramount. Diastereoselective reactions are employed to achieve this. A one-pot alkylation and ene-imine cyclization followed by reduction has been used for the highly efficient and diastereoselective synthesis of substituted 5-phenylmorphans. nih.gov
Cascade reactions, such as the inter-intramolecular double Michael addition of curcumins to arylidenemalonates, can lead to highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org The stereochemical outcome of these reactions is often influenced by factors such as the nature of the catalyst, solvent, and the structure of the starting materials.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to amide synthesis is a growing area of research, aiming to reduce the environmental impact of these widely used reactions. ucl.ac.uk
A key principle is the development of catalytic methods for amide bond formation to replace stoichiometric coupling reagents that generate significant waste. ucl.ac.uksigmaaldrich.com Boronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids and amines, often requiring azeotropic water removal. acs.org
Biocatalysis, utilizing enzymes like Candida antarctica lipase (B570770) B (CAL-B), offers a green alternative for amide synthesis under mild conditions. These enzymatic methods can exhibit high selectivity and reduce the need for hazardous reagents and solvents. rsc.org
Solvent selection is another critical aspect of green chemistry. The use of hazardous solvents like DMF and CH2Cl2 is prevalent in amide synthesis, but research has shown that many coupling reactions can be performed in less hazardous alternatives. ucl.ac.uk Solvent-free methods, such as the direct heating of a triturated mixture of a carboxylic acid and urea (B33335) with boric acid as a catalyst, represent a significant advancement in green amide synthesis. semanticscholar.org Furthermore, electrochemical amidation presents a mild and environmentally friendly approach, using electrons as the reagent and avoiding the need for external oxidizing agents. researchgate.net
| Green Chemistry Approach | Example | Advantage(s) | Reference(s) |
| Catalytic Amidation | Boronic acid catalysts | Reduces waste from stoichiometric reagents. | acs.org |
| Biocatalysis | Lipase-catalyzed amidation | Mild reaction conditions, high selectivity. | rsc.org |
| Greener Solvents | Water, ethanol | Reduces use of hazardous solvents. | ucl.ac.uk |
| Solvent-Free Synthesis | Boric acid catalyzed reaction of acid and urea | Eliminates solvent waste. | semanticscholar.org |
| Electrochemical Synthesis | Direct amidation using nitriles | Mild conditions, no external oxidants. | researchgate.net |
This table highlights some green chemistry approaches applicable to amide synthesis.
Solvent-Free and Aqueous Reaction Conditions
The use of solvent-free and aqueous reaction media represents a significant step forward in green chemistry, reducing the environmental impact and simplifying purification processes.
Solvent-Free Approaches: Mechanochemistry and Microwave-Assisted Synthesis
Solvent-free reaction conditions can be achieved through techniques such as mechanochemistry (ball milling) and microwave irradiation. These methods often lead to shorter reaction times, higher yields, and reduced energy consumption.
Mechanochemical aza-Claisen rearrangements have been successfully employed for the synthesis of tertiary amides. researchgate.net This technique involves the grinding of reactants in a ball mill, where the mechanical energy drives the chemical transformation without the need for a bulk solvent. researchgate.net For the synthesis of a compound like this compound, a potential precursor would be an appropriately substituted N-allyl aniline derivative. The reaction would proceed via a charge-accelerated aza-Claisen rearrangement. researchgate.net
Microwave-assisted organic synthesis has also emerged as a powerful tool for accelerating reactions, including Claisen rearrangements, often under solvent-free conditions. researchgate.netmdpi.comrsc.org The direct coupling of microwave energy with the reacting molecules can lead to rapid heating and significant rate enhancements compared to conventional heating. researchgate.net For the synthesis of N-allyl anilines, which are precursors for the aza-Claisen rearrangement, microwave irradiation has been shown to be effective. researchgate.net
The following table illustrates the potential application of these solvent-free methods for the synthesis of γ,δ-unsaturated amides, based on literature for analogous reactions.
Table 1: Comparison of Solvent-Free Methods for Aza-Claisen Rearrangement Analogs
| Method | Typical Precursors | Conditions | Reported Advantages | Potential for this compound Synthesis |
|---|---|---|---|---|
| Mechanochemistry (Ball Milling) | Tertiary allylamines and acyl chlorides | Stoichiometric base (e.g., DIPEA), stainless steel jar, 25 Hz for 30 min | Avoids transition metals, ligands, and pyrophoric Lewis acids; high yields. researchgate.net | High potential using an N-allyl-N-phenylacetamide derivative. |
| Microwave Irradiation | Allylic trichloroacetimidates | Sealed vessel, specific temperature and time (e.g., 180 °C, 20 min) | Significant rate acceleration, reduced decomposition. mdpi.com | Applicable to the rearrangement of a suitable precursor. |
| Neat (Solvent-Free) Heating | Allyl phenyl ethers | High temperatures (e.g., 180-225 °C) | Simplicity, no solvent waste. researchgate.net | Feasible but may require high energy input. |
Aqueous Reaction Conditions
The use of water as a solvent is highly desirable from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. "On-water" catalysis has been shown to facilitate the aromatic aza-Claisen rearrangement of N-prenylated anilines. rsc.org This phenomenon is attributed to the unique properties of the oil-water interface, which can stabilize transition states and accelerate reactions. rsc.org For the synthesis of this compound, an aqueous aza-Claisen rearrangement of a suitable N-allyl aniline precursor could be a viable and sustainable route.
Research has demonstrated that using a catalytic amount of p-toluenesulfonic acid in an acetonitrile/water mixture can cleanly and efficiently rearrange N-(1,1-disubstituted-allyl)anilines to the corresponding 2-(3,3-disubstituted-allyl)anilines in high yields. researchgate.net This highlights the potential of using water as a co-solvent to promote the desired transformation under mild acidic catalysis.
Utilization of Sustainable Catalytic Systems
The development of sustainable catalytic systems that are efficient, recyclable, and based on abundant, non-toxic elements is a key goal in green chemistry.
Lewis Acid Catalysis
Lewis acids have been shown to catalyze Claisen rearrangements, often allowing the reactions to proceed at lower temperatures than thermally induced rearrangements. princeton.edutcichemicals.comgoogle.com While traditional Lewis acids can be sensitive to moisture, the development of water-tolerant Lewis acids opens up the possibility of performing these reactions in aqueous media. For the synthesis of γ,δ-unsaturated amides via an aza-Claisen rearrangement, various Lewis acids such as Yb(OTf)₃, AlCl₃, and TiCl₄ have been shown to be effective. princeton.edu The use of catalytic amounts of these Lewis acids is crucial for the sustainability of the process. princeton.edu
Organocatalysis
Organocatalysis, the use of small organic molecules as catalysts, offers a sustainable alternative to metal-based catalysts. For Claisen rearrangements, hydrogen-bond donor catalysts, such as ureas and guanidinium (B1211019) ions, have been shown to accelerate the reaction by stabilizing the polar transition state. acs.orgnih.gov An enantioselective Claisen rearrangement has been achieved using a C₂-symmetric guanidinium ion derivative as the catalyst. acs.org This approach could potentially be adapted for the asymmetric synthesis of analogs of this compound.
Gold Catalysis
Gold catalysts have emerged as powerful tools for a variety of organic transformations, including the synthesis of γ,δ-unsaturated amides. A gold(I)-catalyzed cascade reaction involving hydroalkoxylation and Claisen rearrangement of aryl ynamides with allylic alcohols provides an atom-economical route to these compounds under mild conditions. organic-chemistry.org The catalyst, [Au(IPr)NTf₂], has proven to be highly effective for this transformation. organic-chemistry.org
Table 2: Overview of Sustainable Catalytic Systems for Claisen Rearrangements
| Catalyst Type | Example Catalyst | Reaction | Key Advantages | Reference |
|---|---|---|---|---|
| Lewis Acid | TiCl₄·THF₂ (catalytic) | Acyl-Claisen Rearrangement | High yields and stereocontrol at lower temperatures. | princeton.edu |
| Organocatalyst | C₂-symmetric guanidinium ion | Enantioselective Claisen Rearrangement | Metal-free, potential for asymmetric synthesis. | acs.org |
| Gold Catalyst | [Au(IPr)NTf₂] | Hydroalkoxylation/Claisen Rearrangement | Atom-economical, mild conditions, high regioselectivity. | organic-chemistry.org |
| Brønsted Acid | p-toluenesulfonic acid | Aromatic Amino-Claisen Rearrangement | Effective in aqueous co-solvent systems, high yields. | researchgate.net |
Exploration of Reactivity and Complex Transformations of 2,2 Dimethyl N Phenylpent 4 Enamide
Cyclization Reactions of the Pent-4-enamide (B1609871) Moiety
The pent-4-enamide structure is a versatile precursor for various cyclization strategies. The presence of the terminal alkene and the N-phenylamide group allows for the formation of new carbon-nitrogen and carbon-carbon bonds, leading to the construction of heterocyclic rings.
Radical Cyclization Pathways
Radical reactions offer a powerful method for the cyclization of unsaturated amides. These pathways often proceed through a cascade mechanism, enabling the formation of complex products from simple starting materials.
A key reactive intermediate in the cyclization of N-phenylpent-4-enamides is the amidyl radical. Research indicates that under specific conditions, such as in copper-catalyzed reactions, an amidyl radical is generated. mdpi.comresearchgate.netresearchgate.net This radical species initiates a cascade cyclization. mdpi.comresearchgate.net The process typically involves a 5-exo-trig cyclization, which is a favored pathway for forming five-membered rings. mdpi.comresearchgate.netresearchgate.net This initiation step is crucial as it sets the stage for the subsequent formation of the heterocyclic core. mdpi.com
The cyclization cascade of 2,2-Dimethyl-N-phenylpent-4-enamide involves a sophisticated interplay of both intramolecular and intermolecular radical additions.
Intramolecular Addition: The process commences with the formation of an amidyl radical which then undergoes an intramolecular 5-exo-trig cyclization. In this step, the amidyl radical adds to the internal double bond of the pent-4-enamide moiety, leading to the formation of a five-membered ring and a new carbon-centered radical on the exocyclic methyl group.
Intermolecular Addition: Following the intramolecular cyclization, the newly formed alkyl radical can be trapped by an external radical source in an intermolecular addition. In the context of copper-catalyzed trifluoromethylthiolation, a trifluoromethylthio (SCF3) radical, generated from a reagent like silver trifluoromethylthiolate (AgSCF3), reacts with the cyclized intermediate. researchgate.netresearchgate.net This step results in the formation of a new carbon-sulfur bond, appending the trifluoromethylthio group to the newly formed heterocyclic ring. mdpi.comresearchgate.netresearchgate.net
Catalytic Cyclizations (e.g., Copper-Catalyzed Trifluoromethylthiolation and Cyclization)
Catalytic methods provide an efficient and controlled approach to the cyclization of N-phenylpent-4-enamides. Copper catalysis, in particular, has been successfully employed to achieve a tandem trifluoromethylthiolation and radical cyclization. mdpi.comresearchgate.netresearchgate.net This reaction utilizes a stable and readily available trifluoromethylthiolating reagent, AgSCF3, to produce medicinally valuable trifluoromethylthio-substituted heterocycles. mdpi.comresearchgate.netresearchgate.net The process is noted for its broad functional group compatibility. mdpi.comresearchgate.net
The success of the copper-catalyzed cyclization hinges on the specific catalyst system employed. Control experiments have demonstrated that the copper catalyst is essential for the reaction to proceed; in its absence, the desired product is not formed. mdpi.com
A typical and effective catalyst system involves:
Catalyst: Copper(II) acetate (B1210297) (Cu(OAc)2) serves as the primary catalyst. mdpi.comresearchgate.net
Oxidant: An oxidant, such as potassium persulfate (K2S2O8), is used to facilitate the catalytic cycle. researchgate.net
Solvent: A mixture of dimethyl sulfoxide (B87167) (DMSO) and water is commonly used as the reaction medium. mdpi.comresearchgate.net
The general procedure involves heating the N-phenylpent-4-enamide substrate with AgSCF3, Cu(OAc)2, and an oxidant in the solvent mixture. researchgate.net While detailed studies on the specific effects of different ligands on this particular transformation are not extensively documented in the provided context, the crucial role of the copper salt is unequivocally established. mdpi.com The steric hindrance on the N-phenylpent-4-enamide substrate does not appear to significantly impact the transformation's efficiency. researchgate.net
The primary outcome of the copper-catalyzed cyclization of N-phenylpent-4-enamides is the synthesis of novel and potentially valuable SCF3-containing γ-lactam derivatives. mdpi.comresearchgate.net This methodology allows for the efficient construction of these five-membered nitrogen heterocycles. mdpi.com The reaction demonstrates a broad substrate scope, with various substitutions on the N-phenyl ring being well-tolerated, leading to products in moderate to good yields. researchgate.net For instance, N-phenylpent-4-enamides with ortho- or meta-substituents on the phenyl ring react efficiently to produce trifluoromethylthiolated γ-lactam products in yields ranging from 42% to 66%. researchgate.net
In addition to γ-lactams, the synthesis of related 2-oxazolidinone (B127357) derivatives through this method has also been reported. mdpi.comresearchgate.netresearchgate.net
Interactive Data Tables
Table 1: Reaction Conditions for Copper-Catalyzed Cyclization
| Parameter | Condition | Source |
| Substrate | N-phenylpent-4-enamides (1) | researchgate.net |
| Reagent | AgSCF3 (2) | researchgate.net |
| Catalyst | Cu(OAc)2 | researchgate.net |
| Oxidant | K2S2O8 | researchgate.net |
| Solvent | H2O/DMSO (1:3) | researchgate.net |
| Temperature | 100 °C | researchgate.net |
| Time | 6 h | researchgate.net |
Table 2: Selected Yields for SCF3-Substituted γ-Lactams
| Substrate Type | Product | Yield | Source |
| N-phenylpent-4-enamide (1a) | Product 3a | 55% | researchgate.net |
| Ortho/Meta-substituted (3g-3k) | Trifluoromethylthiolated γ-lactams | 42-66% | researchgate.net |
Hydrogenation and Asymmetric Hydrogenation Studies:No studies specifically detailing the hydrogenation or asymmetric hydrogenation of this compound were found.
Transformations Involving the Amide Group
No research detailing transformations specifically involving the amide group of this compound was found.
Table of Mentioned Compounds
N-Alkylation and N-Acylation Reactions
The introduction of substituents at the nitrogen atom of an amide is a fundamental transformation in organic synthesis. However, for this compound, these reactions are met with considerable steric challenges.
N-Alkylation:
The direct N-alkylation of amides typically requires strong bases to deprotonate the amide N-H, followed by reaction with an alkyl halide. mdpi.com For this compound, the presence of the bulky 2,2-dimethylpropyl group adjacent to the N-phenyl moiety significantly hinders the approach of alkylating agents. While methods for the N-alkylation of less hindered N-phenyl amides are known, the steric congestion in the target molecule would likely necessitate more forcing conditions or specialized catalytic systems. chimia.chrsc.org
Ruthenium-catalyzed N-alkylation of α-amino acid amides with alcohols has been shown to be effective and atom-economical, proceeding with high retention of stereochemistry. nih.gov This "borrowing hydrogen" methodology could potentially be applied to this compound, though the steric hindrance might impact reaction efficiency.
Factors influencing O- versus N-alkylation of amides are complex, with harder electrophiles favoring O-alkylation and softer electrophiles favoring N-alkylation under kinetic control. researchgate.net The steric hindrance around the nitrogen in this compound might also favor O-alkylation, leading to the formation of an imino ether, which could then rearrange to the N-alkylated product under thermal conditions.
| Model Substrate | Alkylating Agent | Catalyst/Base | Solvent | Product | Yield (%) | Reference |
| N-Phenylacetamide | Benzyl (B1604629) Bromide | NaH | DMF | N-Benzyl-N-phenylacetamide | - | chimia.ch |
| α-Amino Acid Amide | Various Alcohols | Ru-complex | Toluene | N-Alkyl-α-amino acid amide | High | nih.gov |
| Benzanilide | Benzyl Chloride | KOH/K₂CO₃/TBAB | Microwave (solvent-free) | N-Benzylbenzanilide | High | mdpi.com |
N-Acylation:
N-acylation of amides to form imides is a valuable transformation. figshare.com For sterically hindered amides like this compound, this reaction is challenging. Traditional methods often require the use of highly reactive acylating agents and may suffer from low yields. researchgate.net
The use of MgBr₂·OEt₂ as a dual-activation reagent for both the amide and an acid anhydride (B1165640) has been shown to be effective for the N-acylation of amides that are labile to acids or bases. scribd.com This method could be a viable option for the N-acylation of this compound. Another approach involves the electrochemical N-acylation of amines with carboxylic acids, which has demonstrated excellent chemoselectivity and positional selectivity under mild, aqueous conditions. rsc.org
The synthesis of sterically hindered N-acylated amino acids has been achieved through the addition of Grignard reagents to N-carboxyanhydrides (NCAs). chimia.ch This method proceeds through a reactive α-isocyanatocarboxylate intermediate and has proven effective for a broad scope of substrates.
| Model Substrate | Acylating Agent | Catalyst/Reagent | Solvent | Product | Yield (%) | Reference |
| Various Amides | Acid Anhydrides | MgBr₂·OEt₂ | - | N-Acylamides | Good to Moderate | scribd.com |
| N-Carboxyanhydride | Grignard Reagents | - | - | N-Acylated Amino Acids | Good to High | chimia.ch |
| Amines | Carboxylic Acids | TBAB (electrocatalysis) | Water | Amides | High | rsc.org |
Participation in Rearrangement Reactions
The pent-4-enamide substructure within this compound makes it a potential candidate for sigmatropic rearrangements, particularly the aza-Claisen rearrangement.
The aza-Claisen rearrangement is the nitrogen analogue of the Claisen rearrangement and involves the nih.govnih.gov-sigmatropic shift of an N-allyl-N-arylamine. masterorganicchemistry.com While the target molecule is an amide and not an amine, the underlying principle can be extended to amide enolates or their equivalents. The reaction typically requires strong bases to generate the amide enolate, which then undergoes the rearrangement upon heating. nih.gov
For this compound, the formation of the necessary enolate would be hindered by the gem-dimethyl group. However, activation of the amide with reagents like trifluoromethanesulfonic anhydride (Tf₂O) can generate a keteniminium ion intermediate, which can then undergo an intermolecular Claisen-type rearrangement with an allyl nucleophile. organic-chemistry.orgnih.gov
The classic Claisen rearrangement of allyl phenyl ethers proceeds through a concerted pericyclic mechanism. organic-chemistry.orgyoutube.com The reaction can be accelerated by acid catalysis or interfacial effects. nih.gov Although the substrate is an amide, the general principles of the chair-like transition state and the influence of substituents on the aromatic ring would be relevant in analogous transformations.
| Rearrangement Type | Model Substrate | Key Reagents/Conditions | Product Type | Reference |
| Aza-Claisen Rearrangement | N-allyl-N-arylamine | Strong Base, Heat | 2-Alkenylarylamine | nih.gov |
| Intermolecular Claisen | Tertiary Amide, Allyl Nucleophile | Tf₂O | α-Allyl-modified Amide | organic-chemistry.orgnih.gov |
| Aromatic Claisen | Allyl Phenyl Ether | Heat, Acid, or Interfacial Effects | 2-Allylphenol | nih.govorganic-chemistry.org |
Role as a Substrate in Cascade and Multicomponent Reactions
The multiple functional groups in this compound—the amide, the phenyl ring, and the terminal alkene—provide several handles for participation in cascade and multicomponent reactions (MCRs).
Cascade Reactions:
Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive reactions where the subsequent reaction is a result of the functionality formed in the previous step. The alkenyl group in this compound is a key feature for initiating such cascades. For instance, a cascade alkenyl amination followed by an intramolecular Heck reaction has been utilized for the synthesis of indoles from o-haloanilines and alkenyl halides. nih.gov While this specific sequence may not be directly applicable, it highlights the potential for the alkene in our target molecule to participate in palladium-catalyzed cyclization cascades.
The steric hindrance at the α-position could influence the feasibility and outcome of such reactions. In some cases, steric bulk has been shown to activate adjacent bonds for cleavage in palladium-catalyzed reactions. acs.org Amine-mediated transformations of alkynyl amides can lead to the formation of various carbo- and heterocyclic systems through cascade processes. nih.gov
Multicomponent Reactions (MCRs):
MCRs are one-pot reactions where three or more reactants combine to form a product that contains the essential parts of all starting materials. The amide functionality of this compound could potentially participate in MCRs. For example, α-branched amides have been synthesized through MCRs where nitriles are converted to metalloimines, which then react with acyl chlorides and subsequently with various π-nucleophiles. nih.gov
The synthesis of α-quaternary amides has been achieved via a Cp*Co(III)-catalyzed sequential C-H bond addition to 1,3-dienes followed by aminocarbonylation with isocyanates. acs.org This demonstrates a strategy for constructing sterically congested amide products. Similarly, a copper-catalyzed hydroalumination of allenes followed by allylation with isocyanates provides access to α-all-carbon quaternary amides. rsc.org These examples suggest that while the steric bulk of this compound presents a challenge, modern catalytic methods are increasingly capable of overcoming such hurdles to construct complex molecules.
| Reaction Type | Model Substrates | Catalyst/Key Reagents | Product Type | Reference |
| Cascade Reaction | o-Haloanilines, Alkenyl Halides | Pd₂(dba)₃/DavePhos, NaOtBu | Indoles | nih.gov |
| Cascade Reaction | Alkynyl Amides, Amines | - | Hetero- and Carbocycles | nih.gov |
| Multicomponent Reaction | Nitriles, Acyl Chlorides, π-Nucleophiles | Cp₂Zr(H)Cl, Lewis Acid | α-Branched Amides | nih.gov |
| Multicomponent Reaction | 1,3-Dienes, Isocyanates | Cp*Co(III) | α-Quaternary Amides | acs.org |
| Multicomponent Reaction | Allenes, Isocyanates | Cu-catalyst, DIBAL-H | α-All-carbon Quaternary Amides | rsc.org |
Mechanistic Investigations of Reactions Involving 2,2 Dimethyl N Phenylpent 4 Enamide
Mechanistic Pathways of Radical Cyclization Reactions
The radical cyclization of N-phenylpent-4-enamide derivatives serves as a significant area of mechanistic investigation. These reactions predominantly proceed via a 5-exo cyclization mode to form five-membered rings. nih.gov
Initiator Systems and Radical Generation
The generation of the necessary radical species from precursors of 2,2-Dimethyl-N-phenylpent-4-enamide is a critical first step in initiating cyclization. For the structurally related N-arylpentenyliminyl radicals, several initiator systems have been successfully employed. Studies have identified benzyl (B1604629) and acyl oxime esters, along with dioxime oxalates, as suitable sources for generating the required iminyl radicals for investigation by electron paramagnetic resonance (EPR) spectroscopy. nih.gov These precursors, upon thermal or photochemical activation, generate the open-chain radical, which is poised to undergo cyclization.
Intermediates and Transition State Structures
Once generated, the open-chain radical, such as the 2,2-dimethyl-1-phenylpent-4-enyliminyl radical, undergoes a highly selective 5-exo-cyclization. nih.gov This process leads to the formation of a cyclic pyrrolomethyl radical intermediate. The alternative 6-endo-mode of cyclization is not observed in these systems. nih.gov
Role of Substituent Effects (e.g., gem-Dimethyl Group) on Reaction Selectivity
Substituent effects play a crucial role in directing the rate and selectivity of radical cyclizations. The gem-dimethyl effect, also known as the Thorpe-Ingold effect, generally describes the acceleration of cyclization when geminal dimethyl groups are present on the carbon chain linking the reacting centers. ucla.edu This is often attributed to the compression of the internal bond angle by the bulky methyl groups, which pre-organizes the molecule into a conformation favorable for ring closure. ucla.edu
However, in the case of the 2,2-dimethyl-1-phenylpent-4-enyliminyl radical, a surprising "inverse gem-dimethyl effect" is observed. nih.gov The presence of the bis-methyl group in the pentenyl chain causes the cyclization to proceed more slowly than in the unsubstituted analogue. nih.gov DFT computations suggest this inverse effect arises from steric clashing between the phenyl group at the iminyl carbon and the gem-dimethyl group. nih.gov This interaction forces the aromatic ring out of the plane of the imine moiety, disrupting the favorable geometry for cyclization. nih.gov This finding highlights that the influence of the gem-dimethyl group can be modulated or even reversed by other substituents within the molecule. nih.gov
| Radical Species | Key Substituent | Observed Effect on Cyclization Rate | Proposed Rationale |
|---|---|---|---|
| Phenylpentenyliminyl | None (unsubstituted) | Base rate (kc = 8.8 x 103 s-1 at 300 K) nih.gov | Standard 5-exo cyclization. nih.gov |
| 2,2-dimethyl-1-phenylpent-4-enyliminyl | gem-Dimethyl group | Slower than unsubstituted analogue (Inverse gem-dimethyl effect) nih.gov | Steric interaction between the phenyl and gem-dimethyl groups forces the aromatic ring out of the imine plane. nih.gov |
| Pentenyliminyl lacking phenyl group | gem-Dimethyl group | Faster than unsubstituted analogue (Normal gem-dimethyl effect) nih.gov | In the absence of the conflicting phenyl group, the gem-dimethyl group provides the expected rate enhancement. nih.gov |
Understanding Catalytic Cycles in Transition Metal-Mediated Transformations
Transition metals are powerful catalysts for a wide array of organic transformations, including cross-coupling and cycloaddition reactions, due to their versatile reactivity profiles and redox properties. mdpi.comnih.gov These methods offer efficient pathways for constructing complex molecular architectures. nih.govresearchgate.net
Catalyst Activation and Deactivation Pathways
In transition metal-mediated reactions, the catalytic cycle typically involves a sequence of steps such as oxidative addition, migratory insertion, and reductive elimination. For palladium-catalyzed cross-coupling reactions, the active catalyst, often a Pd(0) species, is generated in situ from a precatalyst. nih.gov This active species reacts with a substrate (e.g., an aryl halide) in an oxidative addition step to form a Pd(II) intermediate. Subsequent steps lead to the formation of the product and regeneration of the Pd(0) catalyst. nih.gov
Catalyst deactivation can occur through various pathways, including the formation of off-cycle, stable intermediates or catalyst precipitation. For instance, in Suzuki-Miyaura couplings, precise temperature control can be critical to prevent side reactions or decomposition of the catalyst, ensuring high selectivity and yield. nih.gov The choice of ligands, solvents, and bases is crucial in maintaining a stable and active catalytic system throughout the reaction.
Ligand Design and its Influence on Enantioselectivity
Achieving high enantioselectivity in transition metal catalysis is a primary goal, and the design of chiral ligands is central to this effort. mdpi.com Modern ligand design increasingly utilizes noncovalent interactions—such as hydrogen bonding, ion pairing, and π-system interactions—between the ligand and the substrate to control the stereochemical outcome. mdpi.com
These interactions help to create a well-defined chiral environment around the metal center, forcing the substrate to adopt a specific orientation during the key bond-forming step. For example, chiral spirocyclic ligands have been developed that can induce high enantioselectivity in copper-catalyzed oxidative cross-coupling reactions. mdpi.com Similarly, iridium complexes with chiral aminophosphine (B1255530) ligands have demonstrated exceptional performance in asymmetric hydrogenation by establishing specific N-H---π interactions. mdpi.com The rational design of ligands that can engage in such long-range stereocontrol is a frontier in asymmetric catalysis. mdpi.com
| Ligand Type | Metal | Reaction Type | Key Noncovalent Interaction for Enantioselectivity |
|---|---|---|---|
| Chiral Spirocyclic Pyrrolidine | Copper (Cu) | Aerobic Oxidative Cross-Coupling mdpi.com | π-system interactions. mdpi.com |
| Chiral Spiro PAP (Spiro Aminophosphine) | Iridium (Ir) | Asymmetric Hydrogenation mdpi.com | N-H---π interaction between ligand and substrate. mdpi.com |
| Phosphonated Ligands | Not Specified | Not Specified | Ionic substrate-ligand interactions at a distal position. mdpi.com |
Kinetic Studies and Reaction Rate Determination
Kinetic studies are essential for elucidating the mechanism of a reaction by providing information about its rate and the factors that influence it. For the aza-Claisen rearrangement of compounds structurally similar to this compound, the reaction rate is typically determined by monitoring the concentration of the reactant or product over time.
The aza-Claisen rearrangement is a concerted pericyclic reaction, meaning that bond breaking and bond making occur simultaneously in a single step through a cyclic transition state. wikipedia.org Therefore, for the fundamental rearrangement of this compound, this concerted step is the rate-determining step.
The structure of the transition state is a key factor. For tcichemicals.comtcichemicals.com-sigmatropic rearrangements like the Claisen and Cope rearrangements, the reaction preferably proceeds through a chair-like transition state to minimize steric hindrance. organic-chemistry.org A higher energy boat-like transition state is also possible and may lead to different stereochemical outcomes or side products. organic-chemistry.org
The energy profile of a reaction provides a graphical representation of the energy changes that occur as reactants are converted into products. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy (Ea).
For the aza-Claisen rearrangement of this compound, the reaction is expected to have a significant activation barrier, consistent with the need for thermal or catalytic activation. Computational studies on similar rearrangements, such as the Claisen rearrangement of aryl propargyl ethers, have shown Gibbs free energy barriers of activation to be in the range of 29-33 kcal/mol for thermal rearrangements. nsf.gov In another study, the on-droplet acid-catalyzed Claisen rearrangement of allyl phenyl ether was found to have a much lower calculated free energy of activation of 5.2 kcal/mol, highlighting the significant effect a catalyst can have. nih.gov
The activation parameters, including the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), provide further mechanistic details. A large negative entropy of activation is typically observed for concerted rearrangements like the aza-Claisen reaction. This is because the formation of a highly ordered cyclic transition state from a more flexible acyclic reactant leads to a decrease in the degrees of freedom of the system.
Kinetic investigations of the thermal rearrangement of allyloxynaphthoquinones, a related tcichemicals.comtcichemicals.com-sigmatropic shift, have yielded activation parameters that support a concerted mechanism with a polar transition state. rsc.org While the exact values would differ for this compound, the general principles apply.
Below is a hypothetical data table illustrating the kind of activation parameters that might be expected for the thermal aza-Claisen rearrangement of an N-allyl-N-phenylamide in different solvents, based on trends observed for similar reactions.
| Solvent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ at 100°C (kcal/mol) |
| Decane | 28 | -15 | 33.6 |
| N,N-Dimethylformamide | 26 | -12 | 30.5 |
| Ethanol | 25 | -18 | 31.7 |
This table is illustrative and does not represent experimental data for this compound.
Advanced Spectroscopic and Structural Characterization of 2,2 Dimethyl N Phenylpent 4 Enamide Derivatives
Elucidation of Complex Molecular Architectures and Stereochemistry
The determination of the intricate molecular framework and the spatial arrangement of atoms (stereochemistry) in 2,2-Dimethyl-N-phenylpent-4-enamide derivatives relies on a suite of powerful spectroscopic techniques. Each method provides unique and complementary information, leading to an unambiguous structural assignment.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide initial information on the chemical environments of the protons and carbon atoms.
In a typical ¹H NMR spectrum, the protons of the phenyl group would appear in the aromatic region (δ 7.0-7.6 ppm), while the vinylic protons of the allyl group would resonate at approximately δ 5.7-5.9 ppm (for the internal CH) and δ 5.0-5.2 ppm (for the terminal CH₂). The protons of the methylene (B1212753) group adjacent to the double bond are expected around δ 2.4 ppm. The gem-dimethyl groups, being chemically equivalent, would produce a single, intense singlet signal in the upfield region, typically around δ 1.2 ppm. The amide proton (N-H) would appear as a broad singlet, with its chemical shift being solvent-dependent.
The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon (around 175 ppm), the aromatic carbons (120-140 ppm), the vinylic carbons (approx. 115 and 135 ppm), and the aliphatic carbons, including the quaternary carbon of the gem-dimethyl group. mdpi.com
To definitively assign these resonances and elucidate the connectivity between atoms, advanced 2D NMR techniques are utilized. youtube.com
Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings through bonds. It would show correlations between the N-H proton and the phenyl protons, as well as the coupling network within the pentenamide chain, confirming the sequence of the allyl group protons.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom. researchgate.net
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments detect longer-range couplings (over two to three bonds) between carbon and proton atoms. This is crucial for identifying the connectivity around non-protonated (quaternary) carbons, such as the carbonyl carbon and the C2 of the dimethyl group. For instance, it would show correlations from the gem-dimethyl protons to the quaternary carbon (C2) and the carbonyl carbon (C1). researchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment identifies protons that are close in space, providing critical insights into the molecule's conformation and stereochemistry. For this compound, NOESY can reveal the preferred orientation around the amide bond by showing correlations between the N-H proton and specific protons on the phenyl ring or between the gem-dimethyl groups and the allyl chain protons. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This is an interactive data table. Click on the headers to sort.
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (COSY, HMBC) |
|---|---|---|---|
| Amide (N-H) | 7.5 - 8.5 (broad s) | - | COSY to ortho-protons of phenyl ring |
| Phenyl (C₆H₅) | 7.0 - 7.6 (m) | 120 - 140 | COSY within the ring; HMBC to C=O |
| Carbonyl (C=O) | - | ~175 | HMBC to N-H, gem-dimethyl protons, C3 protons |
| gem-Dimethyl (C(CH₃)₂) | ~1.2 (s, 6H) | ~25 (CH₃), ~40 (quaternary C) | HMBC to C=O and C3 protons |
| Methylene (-CH₂-) | ~2.4 (d, 2H) | ~45 | COSY to vinylic CH; HMBC to C=O, C=C |
| Vinylic (-CH=) | ~5.8 (m, 1H) | ~135 | COSY to -CH₂- and =CH₂ |
| Vinylic (=CH₂) | ~5.1 (m, 2H) | ~115 | COSY to -CH= |
Vibrational Spectroscopy for Functional Group Analysis (e.g., FT-IR, Raman Spectroscopy)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nih.govresearchgate.net For this compound, these techniques provide a spectral fingerprint confirming the presence of key structural motifs. researchgate.netacs.org
The most prominent bands in the IR spectrum are related to the amide group:
Amide A band (N-H stretch): A strong band typically appears around 3300 cm⁻¹. Its position can indicate the extent of hydrogen bonding. rsc.org
Amide I band (C=O stretch): This is usually the most intense absorption in the IR spectrum for an amide, found in the region of 1630-1680 cm⁻¹. Its frequency is sensitive to the molecular conformation and hydrogen bonding. researchgate.netmdpi.com
Amide II band (N-H bend and C-N stretch): This band appears around 1510-1550 cm⁻¹ and results from a combination of N-H in-plane bending and C-N stretching vibrations. nih.gov
Other significant vibrations include the C-H stretching of the aromatic and aliphatic parts, and the C=C stretching of the allyl group. Raman spectroscopy provides complementary information, as non-polar bonds like the C=C double bond often produce a strong Raman signal while being weak in the IR spectrum. mdpi.com
Table 2: Characteristic Vibrational Frequencies for this compound This is an interactive data table. Click on the headers to sort.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| N-H Stretch | Amide | 3250 - 3350 | Strong, Medium |
| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | Medium |
| C-H Stretch (Vinylic) | Alkene | 3010 - 3095 | Medium |
| C-H Stretch (Aliphatic) | Alkyl Chain | 2850 - 2960 | Strong |
| C=O Stretch (Amide I) | Amide | 1630 - 1680 | Strong |
| C=C Stretch | Alkene | 1640 - 1680 | Medium, Weak |
| N-H Bend (Amide II) | Amide | 1510 - 1550 | Strong, Medium |
| C-N Stretch (Amide III) | Amide | 1200 - 1300 | Medium |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., HRMS, ESI-MS)
Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. nih.govnih.gov For this compound (C₁₃H₁₇NO), HRMS can confirm this formula with high accuracy (typically within 5 ppm). youtube.comgrafiati.com
Analysis of the fragmentation pattern in the mass spectrum provides further structural evidence. The molecule tends to fragment at its weakest bonds or in ways that form stable ions. arkat-usa.org For this compound, characteristic fragmentation pathways would include:
Alpha-cleavage: Cleavage of the bond between C2 and C3, leading to the loss of an allyl radical and formation of a stable acylium ion.
McLafferty-type rearrangement: If sterically possible, this could involve the transfer of a gamma-hydrogen from the pentenyl chain to the carbonyl oxygen, followed by cleavage.
Cleavage of the amide bond: Fragmentation can occur at the C-N bond, leading to ions corresponding to the acyl portion and the aniline (B41778) portion of the molecule.
Loss of methyl groups: Fragmentation involving the loss of a methyl radical from the gem-dimethyl group is also possible. docbrown.infodocbrown.info
Table 3: Predicted Mass Spectrometry Fragments for this compound (C₁₃H₁₇NO, Exact Mass: 203.1310) This is an interactive data table. Click on the headers to sort.
| m/z (Predicted) | Proposed Fragment Ion | Formula of Fragment | Fragmentation Pathway |
|---|---|---|---|
| 203.1310 | [M]⁺ | [C₁₃H₁₇NO]⁺ | Molecular Ion |
| 188.1075 | [M - CH₃]⁺ | [C₁₂H₁₄NO]⁺ | Loss of a methyl radical |
| 162.1126 | [M - C₃H₅]⁺ | [C₁₀H₁₂NO]⁺ | Loss of allyl radical (alpha-cleavage) |
| 93.0578 | [C₆H₅NH₂]⁺ | [C₆H₇N]⁺ | Cleavage of amide C-N bond |
| 83.0861 | [C₅H₁₁CO]⁺ | [C₆H₁₁O]⁺ | Cleavage of amide C-N bond (acyl portion) |
Solid-State Structural Analysis
While spectroscopic methods reveal the molecular connectivity and conformation in solution, solid-state techniques provide precise information about the arrangement of molecules in a crystalline lattice.
X-ray Crystallography for Absolute Configuration and Conformational Insights
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. researchgate.net By diffracting X-rays off a single crystal of a this compound derivative, a detailed electron density map can be generated. This map allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles. researchgate.net
Crucially, this technique can reveal the intermolecular forces that stabilize the crystal packing, such as hydrogen bonds. In this class of amides, it is expected that N-H···O=C hydrogen bonds would form, linking molecules into chains or dimers. researchgate.net If a chiral derivative is synthesized and crystallized, X-ray crystallography can determine its absolute configuration, providing an unambiguous assignment of its stereochemistry.
Chiroptical Spectroscopy for Enantiomeric Excess Determination (e.g., CD, ORD)
While the parent molecule this compound is achiral, many of its derivatives or reaction products may be chiral, existing as a mixture of enantiomers. Chiroptical spectroscopy techniques are essential for quantifying the purity of such mixtures.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are techniques that measure the differential interaction of chiral molecules with left- and right-circularly polarized light. nih.gov
Circular Dichroism (CD): This technique measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer, with its mirror-image enantiomer producing an opposite spectrum. mdpi.com
Optical Rotatory Dispersion (ORD): This method measures the change in the angle of rotation of plane-polarized light as a function of wavelength.
For a chiral derivative of this compound, the enantiomeric excess (e.e.) of a sample can be determined by measuring its optical rotation or CD signal and comparing it to the value obtained for a pure enantiomeric standard. nih.govnih.govacs.org This is a critical analysis in asymmetric synthesis, where the goal is to produce one enantiomer selectively over the other. researchgate.net
Computational and Theoretical Studies on 2,2 Dimethyl N Phenylpent 4 Enamide
Density Functional Theory (DFT) Calculations for Mechanistic Insights
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of computational chemistry for predicting molecular properties and reaction mechanisms.
Reaction Pathway Exploration and Transition State Analysis
DFT calculations are instrumental in mapping out the potential energy surface of a chemical reaction. This allows for the exploration of various reaction pathways, identifying the most energetically favorable routes. For a molecule like 2,2-Dimethyl-N-phenylpent-4-enamide, this could involve studying reactions such as amide hydrolysis, electrophilic addition to the double bond, or rearrangements. The process involves locating and characterizing the geometries of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of these transition states determines the activation energy and, consequently, the rate of the reaction.
Prediction of Reactivity and Selectivity Profiles
By analyzing the electronic properties derived from DFT calculations, such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges, researchers can predict the reactivity and selectivity of a molecule. For this compound, this would enable the identification of the most nucleophilic and electrophilic sites, predicting how it would interact with other reagents. This information is invaluable for understanding and predicting the outcomes of chemical reactions involving this compound.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the system over time, MD can provide a detailed view of the conformational landscape of a molecule. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations would be essential to understand its conformational preferences in different environments, such as in various solvents or at different temperatures. This analysis helps in understanding how the molecule's shape influences its properties and reactivity.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A key application of computational chemistry is the prediction of spectroscopic data, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. By calculating these spectra for a proposed structure and comparing them with experimentally obtained spectra, researchers can confirm the identity and structure of a synthesized compound. For this compound, theoretical predictions of its spectroscopic parameters would be a valuable tool for its characterization and for the interpretation of experimental data.
Applications of 2,2 Dimethyl N Phenylpent 4 Enamide As a Synthetic Building Block
Precursor in the Synthesis of Biologically Relevant Heterocycles (e.g., γ-Lactams, Pyrrolidinones, Oxazolidinones)
There are no published research articles or studies that describe the use of 2,2-Dimethyl-N-phenylpent-4-enamide as a precursor for the synthesis of γ-lactams, pyrrolidinones, or oxazolidinones. While the general class of unsaturated amides can be precursors to such heterocyclic systems, no specific examples or methodologies involving this particular compound have been reported.
Intermediates in the Construction of Complex Natural Products and Analogues
A review of the literature on natural product synthesis does not show any instance where This compound has been utilized as an intermediate in the construction of complex natural products or their analogues. Synthetic routes to natural products are often meticulously documented, and this compound is not cited as a building block in these pathways.
Chiral Auxiliaries and Ligands Derived from this compound Scaffolds
There is no information available in the scientific literature regarding the development or use of chiral auxiliaries or ligands derived from the This compound scaffold. The design and application of chiral auxiliaries are a significant area of research, but this specific molecular framework has not been explored for this purpose in any published work.
Incorporation into Novel Organic Materials and Functional Molecules
No studies have been found that report the incorporation of This compound into novel organic materials or functional molecules. The field of materials science often leverages unique organic molecules for specific properties, but this compound has not been identified as a component in any such materials to date.
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The future development of synthetic methodologies involving 2,2-Dimethyl-N-phenylpent-4-enamide will heavily rely on the design of new and more efficient catalytic systems. A significant area of research will be the exploration of photoredox dual catalysis. For instance, a recent study demonstrated the use of a dual iridium-nickel catalytic system for the diastereoselective olefin amidoacylation of this compound. rsc.org This reaction showcases the potential for combining transition metal catalysis with photoredox catalysis to achieve transformations that are otherwise challenging.
Future work in this area could focus on:
Exploring Alternative Photocatalysts: Investigating a broader range of iridium-based or other photosensitizers to optimize the light absorption and energy transfer processes.
Ligand Modification of the Nickel Catalyst: Tuning the steric and electronic properties of the ligands on the nickel catalyst to improve the efficiency and selectivity of the amidoacylation reaction.
Expanding the Scope of Transition Metal Catalysts: Moving beyond nickel to other transition metals like copper, palladium, or cobalt to uncover new reactivity patterns with this compound.
A comparative analysis of potential catalytic systems is presented in the table below:
| Catalyst System | Potential Advantages | Research Focus |
| Ir/Ni Dual Catalysis | High diastereoselectivity, mild reaction conditions. rsc.org | Optimization of ligands and photocatalyst for broader substrate scope. |
| Cu-based Catalysis | Earth-abundant and cost-effective metal. | Development of chiral ligands for asymmetric transformations. |
| Pd-catalyzed Reactions | Versatile for various cross-coupling reactions. | Exploration of novel C-H activation and functionalization pathways. |
Expanding the Scope of Transformations to Access Diverse Chemical Space
While the amidoacylation of this compound has been demonstrated, a significant future direction is the expansion of its chemical transformations to synthesize a wider array of complex molecules. rsc.org The presence of both an amide and an alkene functionality provides multiple handles for synthetic manipulation.
Key areas for future exploration include:
Asymmetric Hydrogenation: Developing catalytic systems for the enantioselective hydrogenation of the terminal olefin to create chiral building blocks.
Metathesis Reactions: Utilizing the terminal alkene in ring-closing, cross, or ene-yne metathesis reactions to construct carbocyclic and heterocyclic scaffolds.
Oxidative Cyclizations: Investigating methods for the intramolecular oxidative cyclization to form lactams and other nitrogen-containing heterocycles.
Polymerization: Exploring the potential of this compound as a monomer in polymerization reactions to create novel polymers with tailored properties.
Integration with Flow Chemistry and Automated Synthesis Methodologies
To accelerate the discovery and optimization of reactions involving this compound, the integration of these processes with flow chemistry and automated synthesis platforms is a crucial next step. Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, better process control, and the potential for seamless scale-up.
Future research in this domain will likely involve:
Development of Flow-Based Reaction Screening: Creating high-throughput flow systems to rapidly screen different catalysts, solvents, and reaction conditions for transformations of this compound.
Automated Optimization: Employing self-optimizing algorithms and robotic platforms to autonomously identify the optimal conditions for a given reaction.
Telescoped Synthesis: Designing multi-step flow processes where the product of one reaction involving this compound is directly fed into a subsequent transformation without intermediate purification.
The table below outlines the potential benefits of integrating flow chemistry:
| Feature | Advantage in the Context of this compound Chemistry |
| Precise Temperature and Time Control | Improved selectivity and yield in sensitive catalytic reactions. |
| Enhanced Mass and Heat Transfer | More efficient reactions, particularly for exothermic processes. |
| Safe Handling of Reactive Intermediates | Enables the use of more reactive reagents and intermediates in a controlled manner. |
| Facile Scale-up | Streamlined transition from laboratory-scale discovery to larger-scale production. |
Advanced In-Situ Monitoring Techniques for Reaction Optimization and Mechanistic Understanding
A deeper understanding of the reaction mechanisms underlying the transformations of this compound is essential for rational catalyst design and process optimization. Advanced in-situ monitoring techniques will play a pivotal role in this endeavor by providing real-time data on the reaction progress.
Future research will likely leverage techniques such as:
In-situ NMR and IR Spectroscopy: To identify and characterize reactive intermediates and track the concentration of reactants, products, and byproducts over time.
Raman Spectroscopy: For monitoring reactions in heterogeneous systems or those involving solid-supported catalysts.
Mass Spectrometry: To detect transient species and gain insights into the catalytic cycle.
By combining the data from these techniques with computational modeling, researchers can build detailed kinetic and mechanistic models for reactions involving this compound, leading to more efficient and selective synthetic methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
